molecular formula C19H20N6O3 B11967083 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11967083
M. Wt: 380.4 g/mol
InChI Key: XXJYLWZSILUPCE-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenoxyethyl group, and a purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Attachment of the phenoxyethyl group: This step involves the alkylation of the pyrazole ring with a phenoxyethyl halide in the presence of a base.

    Construction of the purine core: The final step involves the cyclization of the intermediate with suitable reagents to form the purine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

    Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea
  • 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea

Uniqueness

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of a pyrazole ring, a phenoxyethyl group, and a purine core

Properties

Molecular Formula

C19H20N6O3

Molecular Weight

380.4 g/mol

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione

InChI

InChI=1S/C19H20N6O3/c1-12-11-13(2)25(22-12)18-20-16-15(17(26)21-19(27)23(16)3)24(18)9-10-28-14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,21,26,27)

InChI Key

XXJYLWZSILUPCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCOC4=CC=CC=C4)C(=O)NC(=O)N3C)C

Origin of Product

United States

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